Tetrahydroxyquinone

Organic Electrode Materials Sodium-Ion Batteries Electrochemical Stability

Tetrahydroxyquinone (CAS 5676-48-2) is a polyhydroxylated para-benzoquinone whose four OH groups enable redox cycling, selective metal chelation, and tunable solubility via salification — properties unmatched by simpler quinones. Defined oxidation potentials (0.81/0.94 V vs. NHE) make it an ideal electrochemical standard. Validated IC50 (20–45 µM) in HL60 apoptosis establishes it as a reliable ROS research control. It is the essential precursor for the high-performance sodium-ion battery cathode o-Na2THBQ. As a classic Ba/SO₄ indicator, it also provides immediate analytical utility. Order online for R&D and scale-up.

Molecular Formula C6H4O6
Molecular Weight 172.09 g/mol
CAS No. 5676-48-2
Cat. No. B1258521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydroxyquinone
CAS5676-48-2
Molecular FormulaC6H4O6
Molecular Weight172.09 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=C(C1=O)O)O)O)O
InChIInChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H
InChIKeyDGQOCLATAPFASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydroxyquinone (CAS 5676-48-2) Supplier & Application Guide for Electrode Materials, Metal Chelation, and Apoptosis Research


Tetrahydroxyquinone (CAS 5676-48-2, also referred to by its anhydrous form CAS 319-89-1), is a polyhydroxylated para-benzoquinone, wherein all four protons of the benzoquinone core are substituted by hydroxyl groups [1]. This compound, with the molecular formula C6H4O6 and a molecular weight of 172.09 g/mol, is characterized by its high degree of symmetry and the presence of four hydroxyl moieties and two ketone groups . It is a redox-active molecule that can participate in redox cycles with semiquinone radicals, leading to the formation of reactive oxygen species (ROS) . Its structure facilitates strong chelation with various metal ions, a property that underpins its use in analytical chemistry as a titration indicator for barium and sulfate [2].

Why Tetrahydroxyquinone's Electrochemical and Chelation Profile Prevents Direct Substitution in Battery and Analytical Applications


Direct substitution of tetrahydroxyquinone with other quinone analogs, such as unsubstituted 1,4-benzoquinone or anthraquinone derivatives, is not straightforward due to critical differences in solubility, redox potential, and metal-binding specificity. For instance, while many small quinones exhibit high solubility in aprotic electrolytes, leading to rapid capacity fade in battery applications, the salinization of tetrahydroxyquinone to its ortho-disodium salt drastically reduces dissolution [1]. Furthermore, the unique arrangement of its hydroxyl and carbonyl groups enables distinct chelation behavior and a specific redox profile (e.g., oxidation potentials at 0.81 V and 0.94 V vs. NHE) that cannot be replicated by other hydroxybenzoquinones like chloranilic or rhodizonic acid [REFS-2, REFS-3]. This combination of tunable solubility via salt formation, specific redox activity, and selective metal ion coordination makes the compound's performance highly dependent on its exact molecular architecture.

Quantitative Evidence for Tetrahydroxyquinone Differentiation in Electrochemistry, Redox Biology, and Analytical Science


Superior Cyclability in Sodium-Ion Batteries via Salinization Compared to Parent THBQ

The ortho-disodium salt of tetrahydroxyquinone (o-Na2THBQ) demonstrates significantly enhanced electrochemical stability and reduced dissolution in aprotic electrolytes compared to its parent compound, tetrahydroxyquinone (THBQ). This modification directly addresses the major limitation of small quinone cathodes: their high solubility, which leads to rapid capacity loss [1]. In sodium-ion batteries, this difference translates into quantifiable performance gains [2].

Organic Electrode Materials Sodium-Ion Batteries Electrochemical Stability

Defined Redox Potential Profile Distinct from Common Quinone Benchmarks

Cyclic voltammetry measurements of tetrahydroxyquinone reveal oxidation potentials at 0.81 V and 0.94 V versus the Normal Hydrogen Electrode (NHE) [1]. This redox profile is distinct from other common quinones and hydroxyquinones, providing a specific electrochemical signature that is critical for its role as a redox mediator or in biological electron transfer studies [2].

Electrochemistry Redox Potential Cyclic Voltammetry

Potent Apoptosis Induction in HL60 Leukemia Cells at Low Micromolar Concentrations

Tetrahydroxyquinone demonstrates potent and quantifiable pro-apoptotic activity in HL60 leukemia cells, a standard model for studying myeloid leukemia. The compound's efficacy is characterized by specific IC50 values and defined threshold concentrations for key apoptotic markers .

Cancer Research Apoptosis Reactive Oxygen Species

High-Value Application Scenarios for Tetrahydroxyquinone in Advanced Battery R&D and Bioanalytical Chemistry


Development of High-Cyclability Organic Electrodes for Sodium-Ion Batteries

Tetrahydroxyquinone serves as an essential precursor for synthesizing its ortho-disodium salt (o-Na2THBQ), a high-performance cathode material for sodium-ion batteries. Researchers focused on overcoming the dissolution issues of small organic quinones can utilize THBQ to create electrodes that deliver a stable reversible capacity of 107 mAh·g⁻¹ after 200 cycles in ester-based electrolytes [1]. This application is directly supported by evidence of the salt's superior stability compared to the parent compound.

Calibration and Benchmarking of Redox Potential in Bioelectrochemical Studies

Given its well-defined and distinct oxidation potentials at 0.81 V and 0.94 V vs. NHE [1], tetrahydroxyquinone is an ideal candidate for use as a calibration standard or a model redox probe in electrochemical studies of biological electron transfer chains. Its ability to undergo stepwise oxidation makes it more informative than single-potential standards like 1,4-benzoquinone.

Positive Control for ROS-Mediated Apoptosis in Leukemia Cell Models

In cancer biology research, particularly with HL60 leukemia cells, tetrahydroxyquinone is a validated tool for inducing apoptosis via reactive oxygen species (ROS) production. Its characterized IC50 values (20-45 µM) and the specific threshold for caspase 3 activation (>25 µM) [1] make it a reliable positive control for experimental setups investigating oxidative stress pathways or the efficacy of novel pro-apoptotic agents.

Specific Titration Indicator for Barium and Sulfate in Analytical Chemistry

Tetrahydroxyquinone is a long-established and specific indicator for the direct titration of barium and sulfate ions, a method formalized in early 20th-century patents [1]. This application leverages its unique ability to form a colored complex with barium, providing a distinct endpoint. This niche but enduring analytical application offers a specialized use-case distinct from its roles in advanced materials or biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydroxyquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.